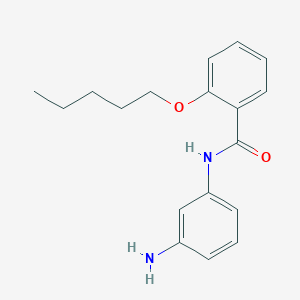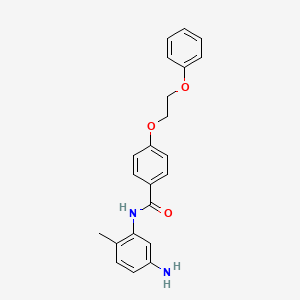
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide
Descripción general
Descripción
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide, also known as NAMPEB, is an organic compound that has been studied extensively for its potential applications in both scientific research and drug development. NAMPEB is a benzamide derivative that is composed of an amino group, a methyl group, a phenyl group, an ethoxy group, and a benzene ring. It has been studied for its ability to bind to various proteins and receptors in the body, as well as its potential to act as an inhibitor of some enzymes. This compound has been used in various research applications, such as in the development of new drugs, and in the study of enzyme inhibition and protein-protein interactions.
Aplicaciones Científicas De Investigación
Gastrokinetic Activity
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide and its derivatives have been explored for their gastrokinetic activity. Kato et al. (1992) synthesized a series of benzamide derivatives and evaluated their effects on gastric emptying in rats, finding that certain derivatives exhibited potent gastrokinetic activity (Kato et al., 1992).
Anticancer Properties
The compound has also been investigated for its potential anticancer properties. Zhou et al. (2008) described the synthesis and biological evaluation of a similar benzamide derivative, MGCD0103, which showed significant antitumor activity in vitro and in vivo, suggesting potential as an anticancer drug (Zhou et al., 2008).
Anticonvulsant Effects
Lambert et al. (1995) synthesized new ameltolide analogues, including derivatives of N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide, and evaluated their anticonvulsant activity. They found these compounds to be superior to phenytoin in certain seizure models (Lambert et al., 1995).
Antimicrobial Properties
Ertan et al. (2007) synthesized benzamide and phenylacetamide derivatives and tested them for antibacterial and antifungal activities. Some derivatives showed broad-spectrum activity against various microorganisms (Ertan et al., 2007).
Tumor Growth Inhibition
Berger et al. (1985) described the synthesis, toxicity, and therapeutic efficacy of a related compound, GOE1734, which showed high growth-inhibiting efficacy in certain rat tumors (Berger et al., 1985).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(2-phenoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-7-10-18(23)15-21(16)24-22(25)17-8-11-20(12-9-17)27-14-13-26-19-5-3-2-4-6-19/h2-12,15H,13-14,23H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNZZHNTGYWWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OCCOC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-(2-phenoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



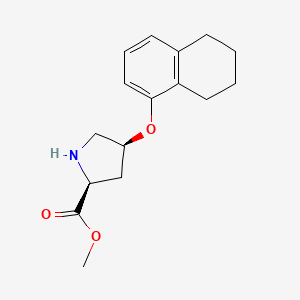
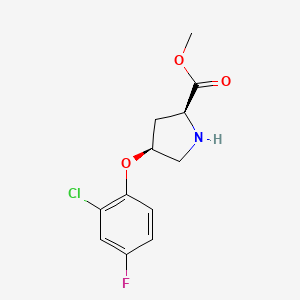
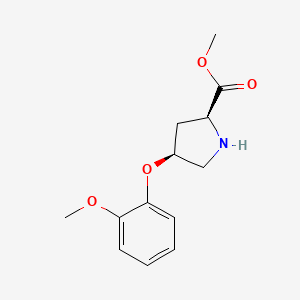
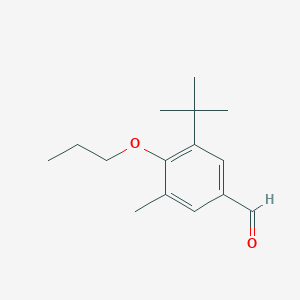
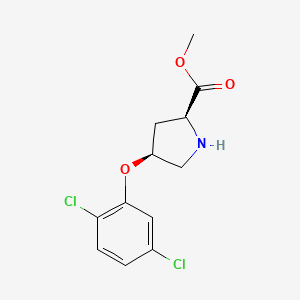
![Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1384904.png)
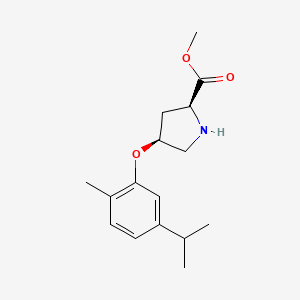

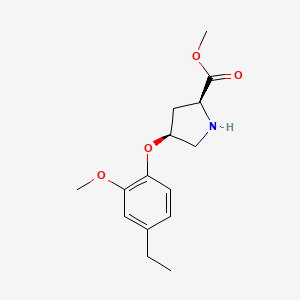
![1-[(2-Fluoro-5-bromo-4-methylsulfonyl)phenyl]-piperazine](/img/structure/B1384911.png)
![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
